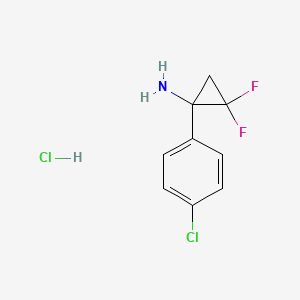![molecular formula C23H26ClN5O4 B15318090 2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid](/img/structure/B15318090.png)
2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid is a useful research compound. Its molecular formula is C23H26ClN5O4 and its molecular weight is 471.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid typically involves multiple steps. It starts with the construction of the quinoline core, followed by the introduction of the chloro-substituted pyrimidine and the attachment of the piperidine ring. The final step often involves the formation of the oxyacetic acid moiety through esterification or amidation.
Industrial Production Methods: While specific industrial methods may vary, they generally include optimized reaction conditions to improve yield and purity, including the use of advanced catalysts and solvents. Temperature control, pressure settings, and the precise order of reagent addition are critical factors in scaling up the synthesis for industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or alcohols) are commonly used. Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide, and sometimes inert atmospheres.
Major Products: The reactions can produce derivatives with modified functional groups, such as hydroxy or methoxy derivatives, depending on the specific reagents and conditions.
4. Scientific Research Applications: 2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid has applications across chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block in synthetic organic chemistry for the development of more complex molecules.
Biology: Research focuses on its interactions with biological macromolecules, particularly nucleic acids and proteins, to study binding affinities and specific activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the realm of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the development of specialized coatings, polymers, and as a precursor for high-value chemical products.
5. Mechanism of Action: The compound exerts its effects by binding to specific molecular targets, often involving enzyme inhibition or receptor modulation. Its mechanism typically involves interference with biological pathways by mimicking or blocking natural substrates or ligands, which can lead to a cascade of downstream effects. Understanding these pathways is crucial for therapeutic applications.
6. Comparison with Similar Compounds: this compound is unique due to its combination of functional groups and structural rigidity, which differentiates it from other compounds such as:
Comparison with Similar Compounds
2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]quinolin-3-yl]acetic acid
2-[6-[[5-chloro-2-piperidin-1-yl]pyrimidin-4-yl]amino]-1-methylquinolin-3-yl]oxyacetic acid
These similar compounds might share certain reactive sites but differ in their overall chemical properties and biological activities due to variations in their structural framework.
Hopefully, this article provides a thorough understanding of 2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid and its various dimensions in scientific research. Have more curiosity about it?
Properties
Molecular Formula |
C23H26ClN5O4 |
|---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C23H26ClN5O4/c1-13-6-14(2)11-29(10-13)23-25-9-17(24)21(27-23)26-16-4-5-18-15(7-16)8-19(22(32)28(18)3)33-12-20(30)31/h4-5,7-9,13-14H,6,10-12H2,1-3H3,(H,30,31)(H,25,26,27)/t13-,14+ |
InChI Key |
PYSVKFXORCWXHE-OKILXGFUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)O)C)Cl)C |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)O)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-Oxo-3-(piperidin-1-yl)propyl]-1-(2-phenylethyl)-1,2-dihydroquinoxalin-2-one](/img/structure/B15318012.png)


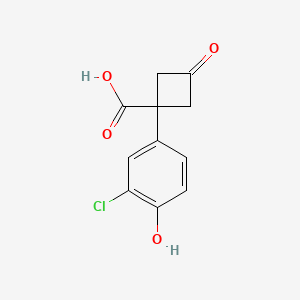
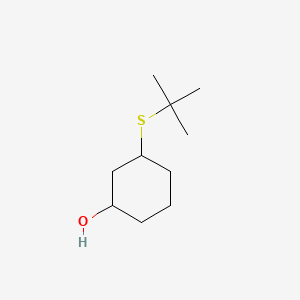


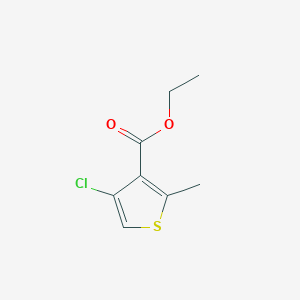

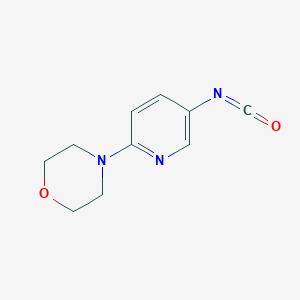
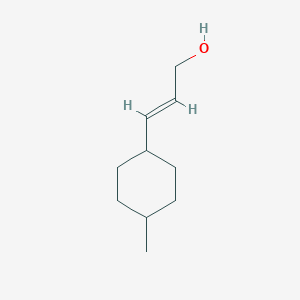
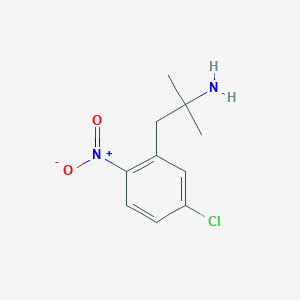
![rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis](/img/structure/B15318113.png)
